molecular formula C16H19NO2 B1625656 4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol CAS No. 61630-40-8

4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol

Cat. No.: B1625656
CAS No.: 61630-40-8
M. Wt: 257.33 g/mol
InChI Key: NMQATHCJCXVJBT-UHFFFAOYSA-N
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Description

4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring substituted with a dihydroxy group and an ethyl chain bearing a benzyl(methyl)amino group. This compound is of interest due to its structural similarity to biologically active molecules such as catecholamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of benzene-1,2-diol with 2-chloroethylbenzyl(methyl)amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The dihydroxy groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors similar to catecholamines.

    Medicine: Investigated for its potential therapeutic effects due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol involves its interaction with biological receptors, particularly those involved in neurotransmission. The compound can mimic the action of natural catecholamines by binding to adrenergic receptors, thereby influencing various physiological processes. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the modulation of cyclic AMP levels and intracellular calcium concentrations.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzene-1,2-diol:

    4-(2-(Methylamino)ethyl)benzene-1,2-diol:

Uniqueness: 4-(2-(Benzyl(methyl)amino)ethyl)benzene-1,2-diol is unique due to the presence of the benzyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological receptors and offers potential for the development of novel therapeutic agents.

Properties

IUPAC Name

4-[2-[benzyl(methyl)amino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(12-14-5-3-2-4-6-14)10-9-13-7-8-15(18)16(19)11-13/h2-8,11,18-19H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQATHCJCXVJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540414
Record name 4-{2-[Benzyl(methyl)amino]ethyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-40-8
Record name 4-{2-[Benzyl(methyl)amino]ethyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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